molecular formula C26H18BrN3O2 B12393668 FtsZ-IN-5

FtsZ-IN-5

Cat. No.: B12393668
M. Wt: 484.3 g/mol
InChI Key: AMIJZCLAKVMPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FtsZ-IN-5 is a small molecule inhibitor targeting the bacterial cell division protein FtsZ. FtsZ is a tubulin homolog that plays a crucial role in bacterial cytokinesis by forming a contractile ring at the future site of cell division. Inhibiting FtsZ disrupts bacterial cell division, making this compound a promising candidate for antibacterial drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FtsZ-IN-5 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment and large-scale purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

FtsZ-IN-5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further tested for their biological activity and pharmacokinetic properties .

Scientific Research Applications

FtsZ-IN-5 has several scientific research applications, including:

Mechanism of Action

FtsZ-IN-5 exerts its effects by binding to the FtsZ protein, inhibiting its polymerization and GTPase activity. This prevents the formation of the contractile ring necessary for bacterial cell division, leading to cell elongation and eventual lysis. The molecular targets include key residues in the GTP-binding site of FtsZ, and the pathways involved are those related to bacterial cytokinesis .

Comparison with Similar Compounds

FtsZ-IN-5 can be compared with other FtsZ inhibitors such as PC190723 and ZI1. While all these compounds target the same protein, this compound may have unique structural features that enhance its binding affinity and specificity. For example, the presence of a triazole ring and specific functional groups can differentiate this compound from other inhibitors .

List of Similar Compounds

Properties

Molecular Formula

C26H18BrN3O2

Molecular Weight

484.3 g/mol

IUPAC Name

N-(3-methylphenyl)-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide

InChI

InChI=1S/C26H17N3O2.BrH/c1-15-5-4-6-17(13-15)27-26(31)16-9-10-21-20(14-16)18-11-12-29-22-8-3-2-7-19(22)25(30)24(29)23(18)28-21;/h2-14H,1H3,(H,27,31);1H

InChI Key

AMIJZCLAKVMPBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC4=C3C=C[N+]5=C4C(=O)C6=CC=CC=C65.[Br-]

Origin of Product

United States

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